molecular formula C7H13NO4S B556368 Acetyl-L-methionine sulfoxide CAS No. 108646-71-5

Acetyl-L-methionine sulfoxide

Cat. No. B556368
CAS RN: 108646-71-5
M. Wt: 207.25 g/mol
InChI Key: NPIMMZJBURSMON-YLTHGKPTSA-N
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Description

Acetyl-L-methionine sulfoxide is an endogenous sulfoxide-modified form of methionine . It is formed from L-methionine by oxidative damage and can be reduced back to L-methionine by methionine sulfoxide reductase A (MSRA) and MSRB . It appears as white crystals or crystalline powder .


Synthesis Analysis

The best-known and industrially operated process for the synthesis of Acetyl-L-methionine sulfoxide is the enzymatic conversion of dl-methionine after acetylation to the n-acetyl dl-methionine. Only the l-isomer is subsequently enzymatically converted by l-amino acylase to get the l-methionine .


Molecular Structure Analysis

The molecular formula of Acetyl-L-methionine sulfoxide is CH3SCH2CH2CH(NHCOCH3)CO2H . Its molecular weight is 207.25 . The IUPAC name is (2S)-2-(acetylamino)-4-(methylsulfinyl)butanoic acid .


Chemical Reactions Analysis

Acetyl-L-methionine sulfoxide can undergo solution phase peptide synthesis . It can also be selectively oxidized by [O=Fe IV-salen] oxidant species .


Physical And Chemical Properties Analysis

Acetyl-L-methionine sulfoxide is an off-white powder . It has a melting point of 128-132 °C . It is soluble in methanol .

Scientific Research Applications

Pharmaceutical Ingredient Stability

This compound may play a role in protecting other pharmaceutical ingredients from oxidation. For example, it could be used alongside other compounds like N-acetyl-DL-tryptophan to protect amino acids like tryptophan and methionine from oxidative stress .

Oxidative Stress Research

The reversible oxidation of methionine to methionine sulfoxide and its reduction back by the methionine sulfoxide reductase (MSR) system is a key area of research. Acetyl-L-methionine sulfoxide could be used as a model compound to study this process .

Antioxidant Mechanism Studies

Methionine and its derivatives are known to activate endogenous antioxidant enzymes, such as methionine sulfoxide reductase A/B, and contribute to glutathione biosynthesis. Acetyl-L-methionine sulfoxide could be used in studies exploring these mechanisms .

Safety and Hazards

Acetyl-L-methionine sulfoxide should be handled with care. Avoid contact with skin and eyes, and avoid breathing vapors or mists . If swallowed, seek immediate medical assistance . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

(2S)-2-acetamido-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMMZJBURSMON-YLTHGKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428600
Record name Acetyl-L-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-L-methionine sulfoxide

CAS RN

108646-71-5
Record name Acetyl-L-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylmethionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of oxidation of N-acetyl-ʟ-methionine by aqueous iodine?

A2: The oxidation of N-acetyl-ʟ-methionine (NAM) by aqueous iodine is a rapid process resulting in the formation of N-acetyl-l-methionine sulfoxide (NAMS=O) []. This reaction follows a 1:1 stoichiometric ratio, meaning one molecule of NAM reacts with one molecule of iodine to yield one molecule of NAMS=O. While rapid, the reaction can experience auto-inhibition due to the formation of triiodide (I3-), which is less reactive than aqueous iodine []. This reaction mechanism provides valuable insight into the reactivity and potential transformations of NAM in various chemical environments.

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